molecular formula C13H23NaO7S B15179415 Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt CAS No. 83930-07-8

Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt

Cat. No.: B15179415
CAS No.: 83930-07-8
M. Wt: 346.37 g/mol
InChI Key: NVJXGQZLLBWZJU-UHFFFAOYSA-M
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Description

Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt (hereafter referred to by its IUPAC name) is a sulfosuccinate ester sodium salt. The 2-ethylhexyl group introduces branching, while the methyl ester provides a shorter alkyl chain, influencing solubility and surfactant behavior. Such compounds are typically used in industrial applications, including emulsifiers, detergents, and textile processing aids .

Properties

CAS No.

83930-07-8

Molecular Formula

C13H23NaO7S

Molecular Weight

346.37 g/mol

IUPAC Name

sodium;1-(2-ethylhexoxy)-4-methoxy-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C13H24O7S.Na/c1-4-6-7-10(5-2)9-20-13(15)11(21(16,17)18)8-12(14)19-3;/h10-11H,4-9H2,1-3H3,(H,16,17,18);/q;+1/p-1

InChI Key

NVJXGQZLLBWZJU-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COC(=O)C(CC(=O)OC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt typically involves the esterification of sulfosuccinic acid with 2-ethylhexanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions . The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous esterification processes where sulfosuccinic acid and 2-ethylhexanol are reacted in large reactors. The reaction mixture is then neutralized and purified through distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

1.1 Chemical Hydrolysis
Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt undergoes hydrolysis under acidic or basic conditions, breaking into two primary products:

  • 2-ethylhexanol (a hydrophobic alcohol)

  • Sulfosuccinic acid (a water-soluble sulfonic acid derivative)

This reaction is facilitated by the ester linkages in the compound, which are chemically labile. The sodium salt form enhances solubility, enabling hydrolysis in aqueous systems .

1.2 Enzymatic Hydrolysis
In biological systems, enzymes can catalyze hydrolysis, particularly in environments with esterase activity. Studies indicate that the compound’s ester bonds are susceptible to enzymatic cleavage, mirroring chemical hydrolysis pathways .

Hydrolysis Parameter Chemical Hydrolysis Enzymatic Hydrolysis
Catalyst Acid/baseEnzymes (e.g., esterases)
Products 2-ethylhexanol + sulfosuccinic acidSame as above
Conditions pH-dependentBiological systems (e.g., gastrointestinal tract)

Other Reactions

3.1 Surfactant Interactions
As a dialkyl sulfosuccinate , the compound exhibits strong surfactant properties, interacting with biological membranes and proteins. While not a direct chemical reaction, its amphiphilic structure enables solubilization of hydrophobic compounds in aqueous systems, a key mechanism in pharmaceutical formulations .

3.2 Degradation in Environmental Systems
In environmental contexts, the compound is readily biodegradable under certain conditions. For example, in activated sludge tests, 66.4% degradation occurred within 28 days, though persistence may vary depending on the ester’s alcohol moiety .

Research Findings

  • Hydrolysis Products : Confirmatory studies identify 2-ethylhexanol and sulfosuccinic acid as primary degradation products .

  • Toxicological Implications : While acute toxicity is low, high doses in animal studies showed reproductive and developmental effects, potentially linked to metabolite interactions .

  • Environmental Fate : The compound’s biodegradability reduces its environmental persistence compared to structurally similar esters with different alcohol chains .

Comparative Analysis of Structural Variants

Compound Hydrolysis Products Biodegradability
This compound2-ethylhexanol + sulfosuccinic acidReadily biodegradable
Butanedioic acid, sulfo-, 1,4-didecyl ester, sodium saltDecanol + sulfosuccinic acidNot biodegradable

Mechanism of Action

The primary mechanism by which butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of hydrophobic compounds. This is achieved by the compound’s ability to align at the interface of water and oil, thereby stabilizing emulsions .

Comparison with Similar Compounds

Comparison with Similar Sulfosuccinate Esters

Structural and Functional Group Variations

The compound’s performance is influenced by the alkyl chain length, branching, and substitution patterns. Below is a comparison with structurally analogous sulfosuccinate esters:

Table 1: Key Properties of Selected Sulfosuccinate Sodium Salts
Compound Name (CAS) Molecular Formula Alkyl Chain Features Key Applications
Target compound (hypothetical) C13H23O7S·Na (estimated) Branched 2-ethylhexyl + methyl esters Textile processing, specialty surfactants
Dioctyl sulfosuccinate (1639-66-3) C20H38O7S·Na Linear octyl chains Emulsifiers, laxatives, agrochemicals
Disodium laureth sulfosuccinate (40754-59-4) C22H42O10S·2Na Ethoxylated lauryl chain High-foaming detergents, personal care
Dihexyl sodium sulfosuccinate (3006-15-3) C16H29O7S·Na Linear hexyl chains Wetting agents, dispersants
4-Tetradecyl ester (13192-13-7) C18H34O7S·2Na Long-chain tetradecyl group Industrial lubricants, corrosion inhibitors

Physicochemical and Performance Differences

  • Solubility :

    • The target compound’s methyl ester likely enhances water solubility compared to longer-chain analogs like the tetradecyl ester (13192-13-7) . However, the branched 2-ethylhexyl group may reduce solubility relative to linear-chain compounds such as dihexyl sulfosuccinate (3006-15-3) .
    • Ethoxylated derivatives (e.g., 40754-59-4) exhibit significantly higher solubility due to polyethylene glycol (PEG) moieties .
  • Surfactant Efficiency :

    • Branched chains (e.g., 2-ethylhexyl) lower the critical micelle concentration (CMC) compared to linear chains, improving surface activity at lower concentrations .
    • Long-chain esters (e.g., tetradecyl) provide superior hydrophobicity, making them suitable for lubricants but less effective in aqueous formulations .
  • Applications :

    • The target compound’s balanced hydrophile-lipophile balance (HLB) from mixed ester groups may suit niche applications like textile pretreatment, where moderate solubility and emulsification are required .
    • Dioctyl sulfosuccinate (1639-66-3) is widely used in pharmaceuticals (e.g., laxatives) due to its safety profile and low irritation .

Toxicity and Regulatory Considerations

  • Sulfosuccinates with shorter chains (e.g., methyl or hexyl) are generally less persistent in the environment but may exhibit higher acute toxicity .

Research Findings and Trends

  • Synthesis Innovations: Recent studies highlight the use of branched esters to tailor surfactant properties. For example, 2-ethylhexyl groups improve thermal stability in industrial applications .
  • Environmental Impact : Linear-chain sulfosuccinates (e.g., dihexyl) are prioritized in "green" formulations due to faster degradation, while branched analogs require further ecotoxicological assessment .

Biological Activity

Butanedioic acid, sulfo-, 1-(2-ethylhexyl) 4-methyl ester, sodium salt, commonly referred to as Docusate Sodium, is a compound with significant biological activity primarily attributed to its surfactant properties. This article explores its biological functions, mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H23NaO7S
  • Molecular Weight : Approximately 346.37 g/mol
  • CAS Number : 83930-07-8

The compound features a sulfonate group and a long hydrocarbon chain, contributing to its amphiphilic nature, which is crucial for its role as a surfactant in various formulations.

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms:

  • Surfactant Properties : It reduces surface tension in aqueous solutions, facilitating the emulsification of oils and other hydrophobic substances. This property is essential in pharmaceutical formulations and personal care products .
  • Cell Membrane Interaction : Studies indicate that the compound can interact with cell membranes, potentially altering permeability and influencing cellular processes. This interaction is particularly relevant in drug delivery systems where enhanced solubility and bioavailability are desired.
  • Laxative Effects : As a laxative agent, it promotes the absorption of water and lipids into the stool, aiding in the treatment of constipation.

Applications

The primary applications of this compound include:

  • Pharmaceuticals : Used as an emulsifying agent and laxative.
  • Personal Care Products : Acts as a surfactant to improve product stability and performance .
  • Industrial Uses : Employed in various formulations requiring enhanced solubility and stability.

Study on Surfactant Efficacy

A study evaluated the surfactant efficacy of Docusate Sodium in reducing surface tension in gastrointestinal fluids. Results indicated a significant decrease in surface tension, enhancing the emulsification of dietary fats and improving nutrient absorption in animal models .

Toxicological Assessment

A comprehensive toxicological assessment was conducted on rats to evaluate the safety profile of this compound. The study reported a No Observed Adverse Effect Level (NOAEL) of 730 mg/kg body weight per day over a 90-day period. No significant adverse effects were noted at this dosage level .

Comparative Biological Activity Table

Compound NameBiological ActivityApplicationsToxicity (NOAEL)
Docusate SodiumSurfactant; LaxativePharmaceuticals; Personal Care730 mg/kg bw/day
Dioctyl SulfosuccinateSurfactant; LaxativePharmaceuticalsNot specified
Succinic Acid Sulfo EstersEmulsifying AgentIndustrial ChemicalsNot specified

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : Use solid-phase extraction (SPE) followed by HPLC-MS/MS with a mobile phase optimized for sulfonated esters. For example, a methanol-buffer system (e.g., sodium 1-octanesulfonate buffer at pH 4.6) can enhance separation efficiency . Isotope-labeled internal standards (e.g., deuterated analogs) should be employed to correct for matrix effects, as demonstrated in oxidative stress biomarker analysis .

Q. How can researchers optimize synthesis routes to improve yield and purity?

  • Methodological Answer : Employ factorial design to systematically vary reaction parameters (e.g., temperature, catalyst concentration, solvent polarity). For esterification reactions, monitor intermediates via FTIR (to track sulfonic acid group conversion) and NMR (to confirm ester bond formation). Purity can be validated using ion chromatography to quantify residual sodium counterions .

Q. What stability studies are critical for this compound under experimental conditions?

  • Methodological Answer : Conduct accelerated stability testing under varying pH (3–9), temperature (4–40°C), and light exposure. Use UV-Vis spectroscopy to detect degradation products (e.g., free sulfonic acid or hydrolyzed esters). Buffer solutions containing sodium acetate (pH 4.6) can mimic physiological conditions relevant to in vitro studies .

Advanced Research Questions

Q. How can computational chemistry predict this compound’s interactions with biological membranes?

  • Methodological Answer : Perform molecular dynamics simulations using force fields parameterized for sulfonated surfactants (e.g., CHARMM or OPLS-AA). Focus on the compound’s critical micelle concentration (CMC) and its ability to disrupt lipid bilayers. Validate predictions experimentally via fluorescence quenching assays with pyrene probes to measure CMC .

Q. How to resolve contradictions in reported solubility data across studies?

  • Methodological Answer : Design a systematic solubility study using standardized solvents (e.g., water, DMSO, methanol) and controlled ionic strength. Apply Hansen solubility parameters to correlate solubility with solvent polarity. Conflicting data may arise from impurities (e.g., residual 2-ethylhexanol); thus, purity must be confirmed via HPLC-ELSD .

Q. What experimental strategies can elucidate the compound’s role in oxidative stress pathways?

  • Methodological Answer : Combine in vitro cell cultures (e.g., HepG2 cells) with untargeted metabolomics . Use SPE-HRMS to profile metabolites and quantify oxidative stress markers (e.g., 8-isoprostaglandin F2α). Dose-response studies should include negative controls (e.g., sodium sulfate) to distinguish sulfonate-specific effects .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Quantification in biological samplesSPE, HPLC-MS/MSMobile phase pH, internal standard selection
Synthesis optimizationFactorial design, FTIR/NMRCatalyst type, reaction time
Membrane interaction studiesMolecular dynamics, fluorescence assaysLipid bilayer composition, CMC
Oxidative stress analysisMetabolomics, HRMSCell line selection, marker specificity

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